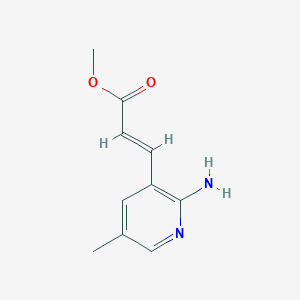
(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate
Vue d'ensemble
Description
“(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate” is a unique chemical compound provided to early discovery researchers . It is a heterocyclic building block . The empirical formula of this compound is C10H12N2O2 and it has a molecular weight of 192.21 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound is COC(=O)\C=C\c1cc©cnc1N . The InChI key is CPHYEAKEGDBOMK-ONEGZZNKSA-N . These strings provide a way to represent the structure of the compound in a text format that can be used by various cheminformatics systems.Applications De Recherche Scientifique
Corrosion Inhibition
- Application : Corrosion inhibition of mild steel in hydrochloric acid medium.
- Research Findings : Polymers synthesized using a component similar to (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate demonstrated efficient inhibition of mild steel corrosion. They act as mixed-type inhibitors and exhibit spontaneous physicochemical adsorption on the steel surface (Baskar et al., 2014).
Solar Cell Applications
- Application : Organic sensitizers for solar cell applications.
- Research Findings : Organic sensitizers, similar in structure to (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate, were engineered for improved solar cell efficiency (Sanghoon Kim et al., 2006).
Photochromic Materials
- Application : Development of photochromic materials.
- Research Findings : Methylacrylate monomers with side chains containing heterocyclic sulfonamide showed photochromic properties. These materials are useful for applications requiring light-induced changes in properties (Ortyl et al., 2002).
Photopolymerization
- Application : Photopolymerization in food packaging or biomedical fields.
- Research Findings : Acrylate functionalized thioxanthone compounds, related to the chemical family of (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate, have been developed as effective photoinitiators for radical polymerization under visible light (Qingqing Wu et al., 2016).
Hybrid Material Synthesis
- Application : Synthesis of hybrid materials for various applications.
- Research Findings : Poly(methyl acrylate-co-itaconic anhydride)/TiO2 hybrid materials were developed, indicating potential applications in areas like nanotechnology and material science (H. Qin et al., 2000).
Environmental Applications
- Application : Removal of toxic chemicals from waste gas.
- Research Findings : Studies on the removal of methyl acrylate, a compound related to (E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate, from waste gas using biotrickling filters indicate potential environmental applications (Hao Wu et al., 2016).
Propriétés
IUPAC Name |
methyl (E)-3-(2-amino-5-methylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHYEAKEGDBOMK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)N)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-amino-5-methylpyridin-3-YL)-acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



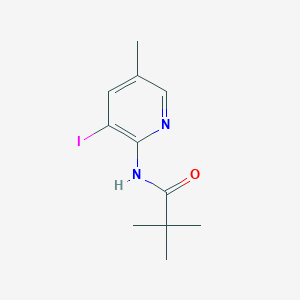

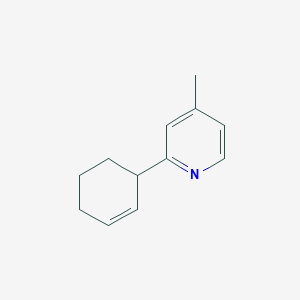
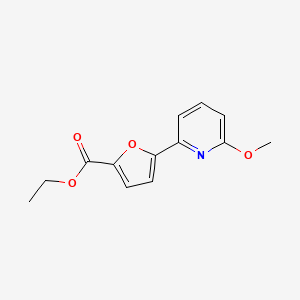
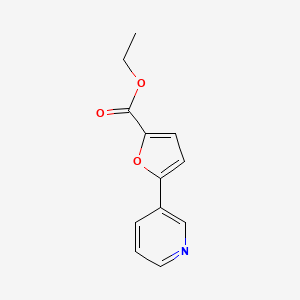
![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)
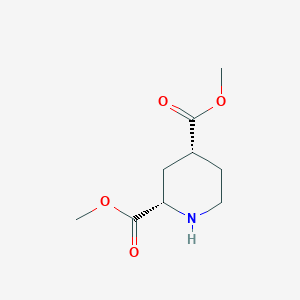
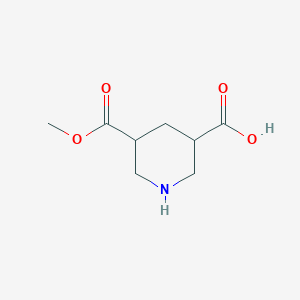
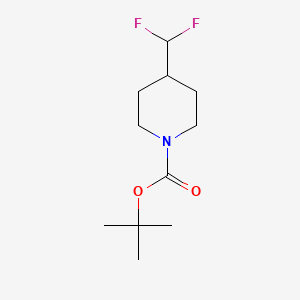
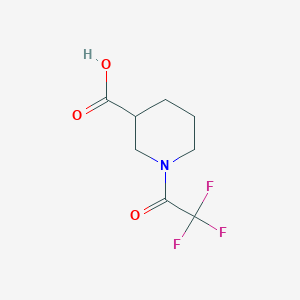
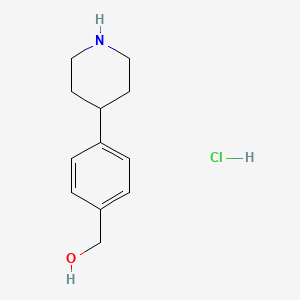
![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)